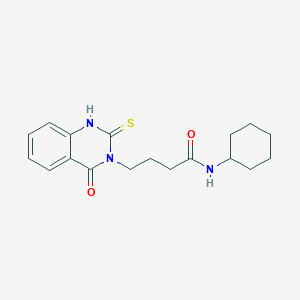![molecular formula C18H23N3O2S B5770577 3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5770577.png)
3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide, also known as PTB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been found to modulate the activity of ion channels and receptors, leading to potential applications in the treatment of neurological disorders. In drug discovery, this compound has been used as a scaffold for the development of novel drugs with improved pharmacological properties.
作用機序
The mechanism of action of 3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of the protein kinase Akt, which plays a crucial role in cell survival and proliferation. This compound has also been found to modulate the activity of ion channels and receptors, leading to changes in cellular excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channel and receptor activity, and the induction of apoptosis. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
One of the main advantages of using 3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide in lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways and cellular processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or specialized formulations.
将来の方向性
There are several potential future directions for the study of 3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the use of this compound as a scaffold for the development of novel drugs may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including cancer research, neuroscience, and drug discovery. Its high potency and selectivity, along with its wide range of biochemical and physiological effects, make it an attractive target for further study. With continued research and development, this compound may prove to be a valuable tool for understanding cellular signaling pathways and developing novel therapeutics.
合成法
3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with 3-bromobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-propylpentanoyl chloride. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to produce high yields of this compound with high purity.
特性
IUPAC Name |
3-(2-propylpentanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-3-6-13(7-4-2)16(22)20-15-9-5-8-14(12-15)17(23)21-18-19-10-11-24-18/h5,8-13H,3-4,6-7H2,1-2H3,(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRBRGWYFCPTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-{[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5770502.png)



![3-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5770528.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5770531.png)
![4-nitrobenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B5770544.png)
![2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5770550.png)
![4-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5770553.png)
![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}thiomorpholine](/img/structure/B5770562.png)

![N-ethyl-3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5770575.png)
